(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and benzyl halides. The key steps may involve:
Formation of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core: This can be achieved through cyclization reactions.
Introduction of the aminoethyl group: This step may involve nucleophilic substitution reactions.
Benzylation: The benzyl group can be introduced via alkylation reactions using benzyl halides.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The amino and benzyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives: These compounds share a similar core structure but differ in their substituents.
Benzylated pyrroles: Compounds with a benzyl group attached to a pyrrole ring.
Uniqueness
(S)-2-(1-Aminoethyl)-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-3-benzylpyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C15H16N4O/c1-11(16)14-17-19-9-5-8-13(19)15(20)18(14)10-12-6-3-2-4-7-12/h2-9,11H,10,16H2,1H3/t11-/m0/s1 |
InChI Key |
GAHLKBFLTUXRAF-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=NN2C=CC=C2C(=O)N1CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C1=NN2C=CC=C2C(=O)N1CC3=CC=CC=C3)N |
Origin of Product |
United States |
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